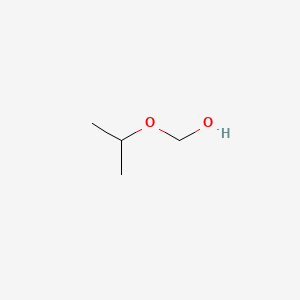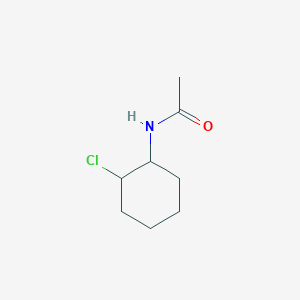
n-(2-Chlorocyclohexyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chlorocyclohexyl)acetamide: is an organic compound with the molecular formula C₈H₁₄ClNO It is a derivative of acetamide, where the acetamide group is attached to a 2-chlorocyclohexyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Acylation of Amines: One common method involves the reaction of 2-chlorocyclohexylamine with acetic anhydride. The reaction typically occurs under mild heating conditions, resulting in the formation of N-(2-Chlorocyclohexyl)acetamide.
Chloroacetylation: Another method involves the reaction of cyclohexylamine with chloroacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: N-(2-Chlorocyclohexyl)acetamide can undergo nucleophilic substitution reactions due to the presence of the chlorine atom. Common reagents include sodium hydroxide or potassium hydroxide.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-chlorocyclohexylamine and acetic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide, and other strong bases.
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide.
Major Products Formed:
Substitution: Depending on the nucleophile, products can include various substituted cyclohexylamines.
Hydrolysis: 2-Chlorocyclohexylamine and acetic acid.
Aplicaciones Científicas De Investigación
Chemistry: N-(2-Chlorocyclohexyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It is also studied for its reactivity and potential to form various derivatives .
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound and its derivatives. It may have applications in the development of pharmaceuticals due to its structural similarity to bioactive compounds .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of other compounds .
Mecanismo De Acción
The mechanism of action of N-(2-Chlorocyclohexyl)acetamide involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. Its molecular targets and pathways are still under investigation, but it is known to participate in substitution and hydrolysis reactions .
Comparación Con Compuestos Similares
Acetamide: A simpler compound with the formula CH₃CONH₂.
N,N-Dimethylacetamide: A more widely used compound in industrial applications, known for its solvent properties.
Uniqueness: N-(2-Chlorocyclohexyl)acetamide is unique due to the presence of the 2-chlorocyclohexyl group, which imparts distinct chemical properties and reactivity compared to simpler acetamides. This makes it valuable for specific synthetic applications and research purposes .
Propiedades
Número CAS |
53297-75-9 |
|---|---|
Fórmula molecular |
C8H14ClNO |
Peso molecular |
175.65 g/mol |
Nombre IUPAC |
N-(2-chlorocyclohexyl)acetamide |
InChI |
InChI=1S/C8H14ClNO/c1-6(11)10-8-5-3-2-4-7(8)9/h7-8H,2-5H2,1H3,(H,10,11) |
Clave InChI |
FDJBPALZTFVDEV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1CCCCC1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[Dodecane-1,12-diylbis(oxy)]bis(oxane)](/img/structure/B14628091.png)
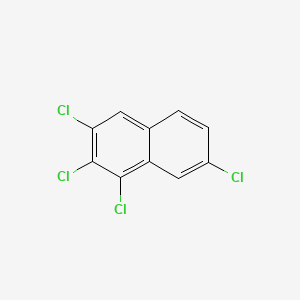
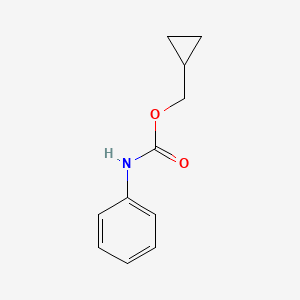
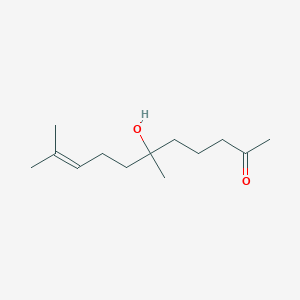


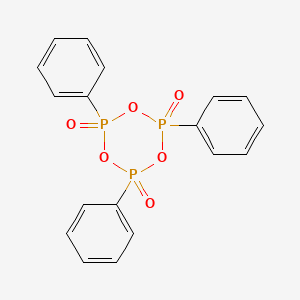
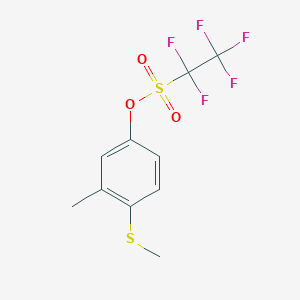
![Dimethyl(phenyl)[(trimethylsilyl)methylidene]-lambda~5~-phosphane](/img/structure/B14628148.png)


![11-methoxy-6,8,18-trioxapentacyclo[10.6.0.02,9.03,7.013,17]octadeca-1,4,9,11,13(17)-pentaen-16-one](/img/structure/B14628161.png)
